5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC13787855
Molecular Formula: C8H10ClNO2S
Molecular Weight: 219.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10ClNO2S |
|---|---|
| Molecular Weight | 219.69 g/mol |
| IUPAC Name | 5-(2-aminocyclopropyl)thiophene-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H9NO2S.ClH/c9-5-3-4(5)6-1-2-7(12-6)8(10)11;/h1-2,4-5H,3,9H2,(H,10,11);1H |
| Standard InChI Key | PMSJXGPYKIGQAA-UHFFFAOYSA-N |
| SMILES | C1C(C1N)C2=CC=C(S2)C(=O)O.Cl |
| Canonical SMILES | C1C(C1N)C2=CC=C(S2)C(=O)O.Cl |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a thiophene ring (a five-membered aromatic heterocycle containing sulfur) substituted at the 2-position with a carboxylic acid group and at the 5-position with a (1S,2S)-rel-2-aminocyclopropyl group. The hydrochloride salt form enhances solubility and stability for practical applications .
Table 1: Key Structural and Physicochemical Properties
Stereochemical Considerations
The (1S,2S)-rel configuration of the cyclopropylamine group is critical for its bioactivity, as stereochemistry often influences binding affinity in protein-ligand interactions . The "rel" designation indicates the relative configuration, which is common in racemic or diastereomeric mixtures used in early-stage research.
Synthesis and Modifications
Key Challenges
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Stereocontrol: Achieving the desired (1S,2S) configuration requires chiral catalysts or resolution techniques.
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Purification: Removal of stereoisomeric byproducts demands advanced chromatographic methods .
Applications in Biomedical Research
Protein Degrader Building Blocks
This compound is primarily utilized in the development of proteolysis-targeting chimeras (PROTACs) and other protein degraders. Its bifunctional structure enables:
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Ligand Moiety: The aminocyclopropyl group may bind to E3 ubiquitin ligases, while the thiophene-carboxylic acid segment targets disease-related proteins .
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Linker Optimization: The cyclopropane ring’s rigidity enhances proteolytic stability and spatial alignment between target and ligase .
Table 2: Comparison with Related Thiophene Derivatives
Future Directions
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